

Introduction: The Strategic Importance of a Halogenated Indole Scaffold

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Compound of Interest

Compound Name: *Ethyl 3-iodo-1H-indole-2-carboxylate*

CAS No.: 117637-79-3

Cat. No.: B177549

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Ethyl 3-iodo-1H-indole-2-carboxylate is a pivotal synthetic intermediate in the fields of medicinal chemistry and materials science. Its significance stems from the convergence of two key structural features: the indole-2-carboxylate framework and the strategically placed iodine atom at the C-3 position. The indole nucleus is a "privileged scaffold," a recurring motif in a multitude of natural products and synthetic pharmaceuticals, known to interact with a wide array of biological targets.^[1]^[2] Derivatives have demonstrated pharmacological activities including antifungal, antitumor, and anti-inflammatory properties.^[2]

The introduction of an iodine atom at the C-3 position transforms this common scaffold into a versatile building block. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an ideal handle for transition metal-catalyzed cross-coupling reactions.^[1] This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the systematic exploration of structure-activity relationships in drug discovery and facilitating the synthesis of complex molecular architectures.^[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **Ethyl 3-iodo-1H-indole-2-carboxylate** for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of a compound's physical properties is fundamental to its application in a laboratory setting. The key physicochemical data for **Ethyl 3-iodo-1H-indole-2-carboxylate**

are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₀ INO ₂	[1]
Molecular Weight	315.11 g/mol	[1]
CAS Number	117637-79-3	[1]
Appearance	Typically a solid	N/A
Purity	≥95% (typical for commercial samples)	[1]
Solubility	Soluble in polar aprotic solvents (e.g., DMF, DMSO), chlorinated solvents (e.g., DCM), and ethers (e.g., THF).	N/A

Synthesis: Regioselective Iodination of the Indole Nucleus

The synthesis of **Ethyl 3-iodo-1H-indole-2-carboxylate** is most commonly achieved through the direct electrophilic iodination of its precursor, Ethyl 1H-indole-2-carboxylate. The inherent electronic properties of the indole ring make the C-3 position the most nucleophilic and thus the most susceptible to electrophilic attack. The presence of the electron-withdrawing carboxylate group at the C-2 position further deactivates the ring but does not change this regiochemical preference.[3][4]

Causality in Experimental Design: Choosing the Right Iodinating System

Controlling the reaction to achieve selective mono-iodination at the C-3 position is paramount. Several effective methods exist, each with a sound mechanistic basis:

- Iodine and Base (e.g., KOH): In this classic approach, a base such as potassium hydroxide (KOH) is used to deprotonate the indole nitrogen. This significantly increases the electron

density of the pyrrole ring, enhancing the nucleophilicity of the C-3 position and facilitating a rapid reaction with molecular iodine (I_2). The reaction is typically run in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]

- N-Iodosuccinimide (NIS): NIS is a mild and highly effective electrophilic iodine source.[1] It is often activated by a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, TFA). The acid protonates the succinimide carbonyl, making the N-I bond more polarized and generating a more potent electrophilic iodine species (I^+). This method is prized for its mild conditions and high yields.[1]

Experimental Protocol: Synthesis via N-Iodosuccinimide (NIS)

This protocol describes a reliable method for the synthesis of **Ethyl 3-iodo-1H-indole-2-carboxylate** from its non-halogenated precursor.

Step 1: Reactant Preparation

- Dissolve Ethyl 1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

Step 2: Addition of Iodinating Agent

- Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion at room temperature.

Step 3: Reaction Monitoring

- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

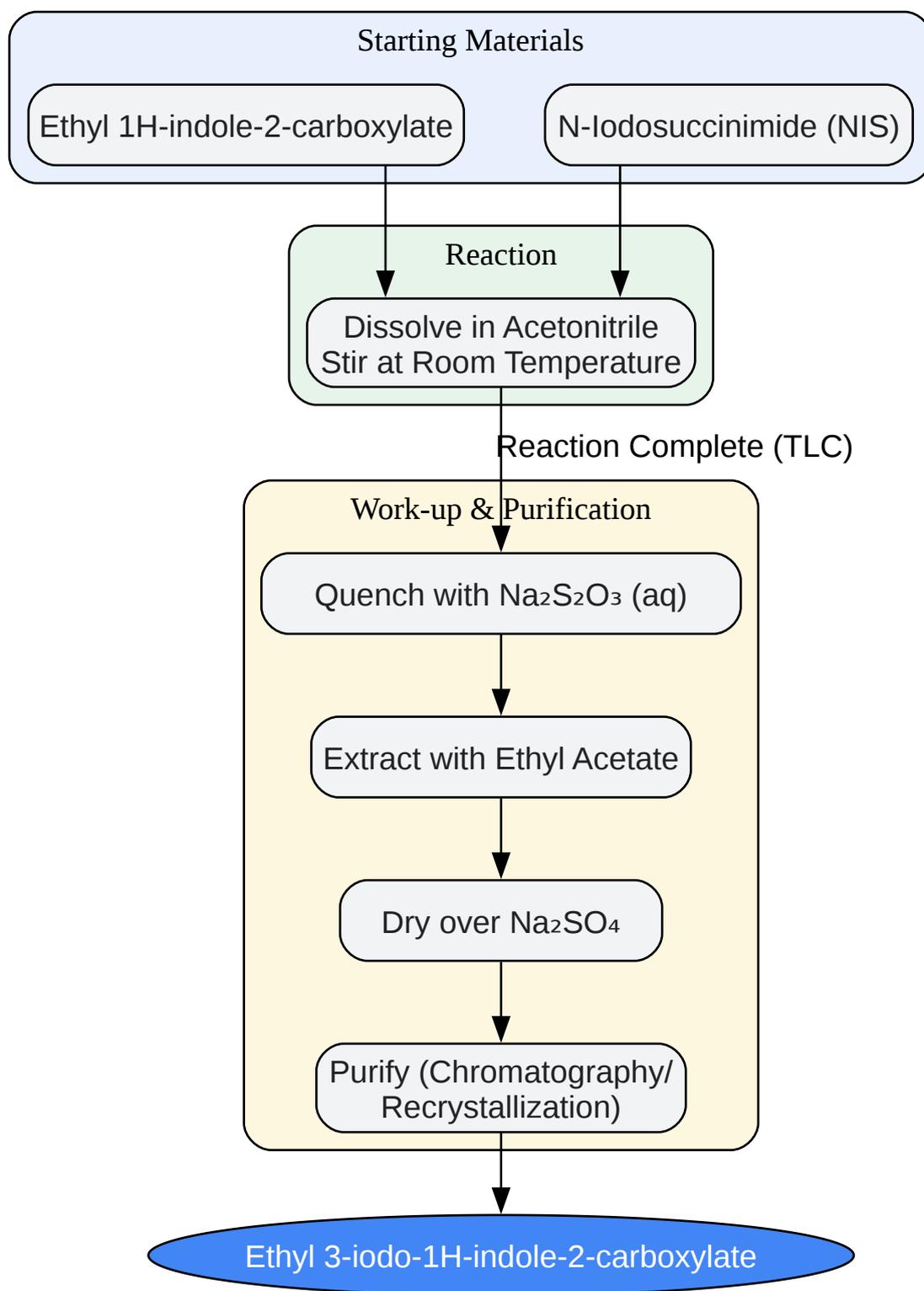
Step 4: Work-up and Isolation

- Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($Na_2S_2O_3$) to consume any unreacted iodine.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.

Step 5: Purification

- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure **Ethyl 3-iodo-1H-indole-2-carboxylate**.



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Synthetic Workflow for **Ethyl 3-iodo-1H-indole-2-carboxylate**.

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic power of **Ethyl 3-iodo-1H-indole-2-carboxylate** lies in the reactivity of its C-I bond, which serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the construction of complex molecules with high precision.^[1]

Suzuki Coupling: Formation of Aryl-Indole Bonds

The Suzuki coupling reaction is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species (e.g., a boronic acid or ester). For **Ethyl 3-iodo-1H-indole-2-carboxylate**, this reaction is instrumental in synthesizing 3-aryl or 3-heteroaryl indole derivatives, which are common motifs in pharmacologically active compounds.

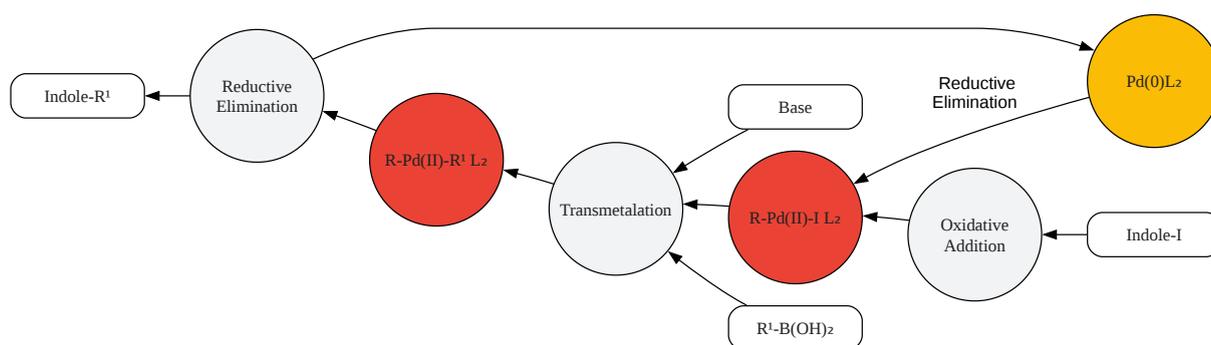
Causality in Protocol Design:

- **Catalyst:** A palladium(0) species, typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is required to initiate the catalytic cycle.
- **Ligand:** Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination. The choice of ligand can significantly impact reaction efficiency and scope.
- **Base:** A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.

Experimental Protocol: General Procedure for Suzuki Coupling

- To a degassed mixture of **Ethyl 3-iodo-1H-indole-2-carboxylate** (1.0 eq), the desired boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq) in a suitable reaction vessel, add the solvent (e.g., a mixture of dioxane and water).
- Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for several hours, monitoring by TLC.
- Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
- Purify the crude product via column chromatography.



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Generalized Catalytic Cycle for Suzuki Coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between **Ethyl 3-iodo-1H-indole-2-carboxylate** and a terminal alkyne. This reaction is invaluable for synthesizing 3-alkynylindoles, which are precursors to a wide range of heterocyclic compounds and are found in various bioactive molecules.

Causality in Protocol Design:

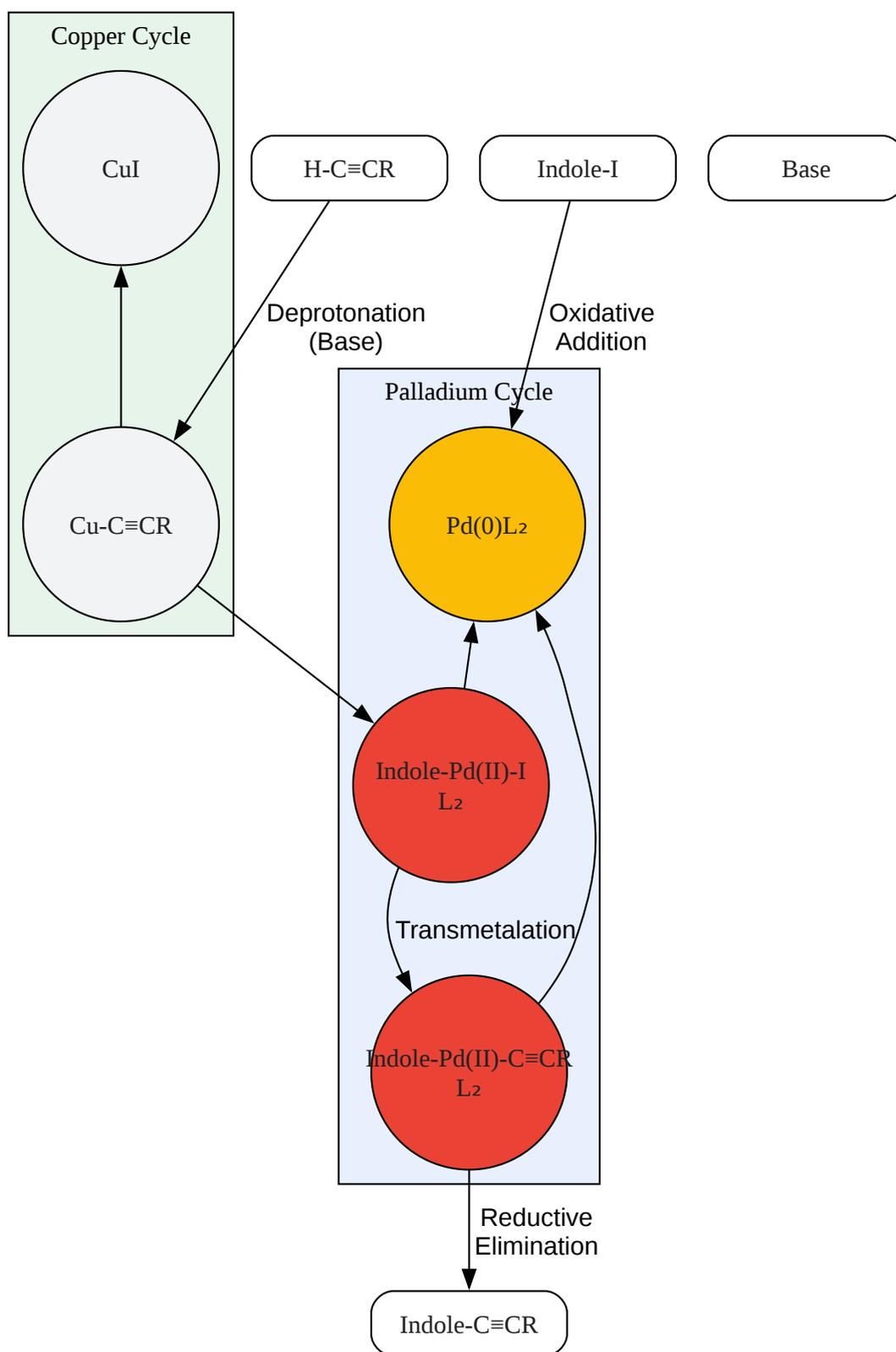
- Dual Catalysis: The reaction famously employs a dual catalytic system: a palladium(0) complex to activate the C-I bond and a copper(I) salt (typically CuI) to act as a co-catalyst

that facilitates the reaction with the alkyne.

- Base: An amine base (e.g., triethylamine, diisopropylamine) is used. It serves not only to deprotonate the terminal alkyne, forming the reactive copper acetylide, but often acts as the solvent as well.

Experimental Protocol: General Procedure for Sonogashira Coupling

- Combine **Ethyl 3-iodo-1H-indole-2-carboxylate** (1.0 eq), a palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, 1-5 mol%), and a copper(I) salt (e.g., CuI , 2-10 mol%) in a flask under an inert atmosphere.
- Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq).
- Add the terminal alkyne (1.1-1.5 eq) dropwise.
- Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
- Filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography.



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Simplified Catalytic Cycles in Sonogashira Coupling.

Conclusion

Ethyl 3-iodo-1H-indole-2-carboxylate is far more than a simple chemical; it is a strategically designed molecular tool. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, the predictable reactivity of the C-3 iodine atom make it an exceptionally valuable building block. The ability to readily engage in robust and versatile cross-coupling reactions like the Suzuki and Sonogashira couplings provides chemists with a reliable gateway to a vast chemical space of substituted indoles. For professionals in drug discovery and materials science, mastering the application of this synthon is a key step toward the rational design and efficient synthesis of novel, high-value molecules.

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Sources

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